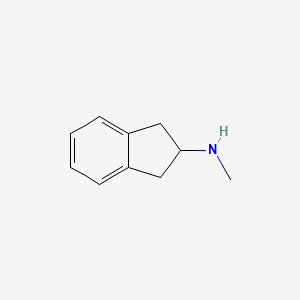
N-methyl-2,3-dihydro-1H-inden-2-amine
Cat. No. B1602173
Key on ui cas rn:
24445-44-1
M. Wt: 147.22 g/mol
InChI Key: SXWZQUCTTOBHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06197798B1
Procedure details


Under a nitrogen atmosphere, a solution of the carbamate 2-(ethoxycarbonyl-amino)indane (6.07 g, 29.6 mmol) in Et2O (100 mL) is added slowly to a mixture of LiAlH4 (1.70 g, 44.7 mmol) in Et2O (100 ml) chilled at 0°. The resulting mixture is stirred for 18 h and allowed to warm to 20°. The reaction mixture is re-chilled to 0° and treated cautiously with H2O (1.7 mL), 15% NaOH (1.7 mL) and again H2O (5.1 mL). The mixture is stirred for 20 minutes, warming slowly to 20°. The precipitate is vacuum filtered and the filtrate extracted into 1N HCl. The acid solution is washed with fresh Et2O, then basified with cold 1N NaOH. The cloudy mixture is extracted with Et2O, washed with saturated brine, dried over Na2SO4, is filtered and concentrated to an oil.
Name
carbamate 2-(ethoxycarbonyl-amino)indane
Quantity
6.07 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]([NH:6][CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1)=O)C.C(=O)(O)N.[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>CCOCC>[CH3:4][NH:6][CH:7]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:8]1 |f:0.1,2.3.4.5.6.7,9.10|
|
Inputs


Step One
|
Name
|
carbamate 2-(ethoxycarbonyl-amino)indane
|
|
Quantity
|
6.07 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)NC1CC2=CC=CC=C2C1.C(N)(O)=O
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture is stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled at 0°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to 20°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is re-chilled to 0°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warming slowly to 20°
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate extracted into 1N HCl
|
WASH
|
Type
|
WASH
|
|
Details
|
The acid solution is washed with fresh Et2O
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The cloudy mixture is extracted with Et2O
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oil
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

